molecular formula C12H13NO2 B2395358 1H-Indole-2-acetic acid, 1-methyl-, methyl ester CAS No. 108796-93-6

1H-Indole-2-acetic acid, 1-methyl-, methyl ester

Cat. No. B2395358
CAS RN: 108796-93-6
M. Wt: 203.241
InChI Key: CBCXNCJLSIJWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1H-Indole-2-acetic acid, 1-methyl-, methyl ester” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are important types of molecules and natural products .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years . The synthesis of “this compound” could involve various methods, including the Fischer Indole Synthesis . The synthesis of indole derivatives often involves the use of reagents for N-alkylations of amides and NH indoles .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various methods . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions . For example, their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various methods . For example, its molecular weight can be determined .

Scientific Research Applications

Microbial Catabolism and Biotechnological Applications

1H-Indole-2-acetic acid, a structurally related molecule, plays a critical role in plant growth as a hormone. Interestingly, certain bacteria possess the capability to catabolize this molecule through specific gene clusters, namely iac and iaa. These clusters facilitate the aerobic degradation of IAA into catechol and the anaerobic conversion to 2-aminobenzoyl-CoA. The catabolism of IAA by these bacteria opens up a spectrum of biotechnological applications, such as utilizing IAA-destroying bacteria to treat pathologies related to IAA excess in plants and humans (Laird, Flores, & Leveau, 2020).

Indole Synthesis and Medicinal Chemistry

Indole structures, including 1H-Indole-2-acetic acid and its derivatives, are foundational in medicinal chemistry, inspiring new methods for indole synthesis. Understanding the various types of indole synthesis is pivotal for organic chemistry, particularly in the synthesis of complex molecules. The nine strategic approaches to indole synthesis are significant for researchers aiming to innovate or understand the history and current state of indole-based medicinal compounds (Taber & Tirunahari, 2011).

Plant Stress Hormones and Derivatives

Jasmonic acid and its volatile methyl ester are plant stress hormones with significant medicinal and therapeutic potential. The synthesis, usage, and biological activities of these compounds, including their roles as drugs and prodrugs, are extensively studied. Understanding these molecules provides insights into long-term drug/nutraceutical safety trials and future research directions in therapeutics (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).

Safety and Hazards

The safety and hazards of “1H-Indole-2-acetic acid, 1-methyl-, methyl ester” would depend on various factors . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions in the study of “1H-Indole-2-acetic acid, 1-methyl-, methyl ester” could involve further exploration of its synthesis, chemical reactions, and potential applications .

properties

IUPAC Name

methyl 2-(1-methylindol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-13-10(8-12(14)15-2)7-9-5-3-4-6-11(9)13/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCXNCJLSIJWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.